ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is a complex organic compound that features a pyrazole ring substituted with phenyl and cyanoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 4-phenylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-cyanoethyl bromide under basic conditions to introduce the cyanoethyl group. The final step involves the Knoevenagel condensation with ethyl cyanoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenyl groups may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate
- Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoate
Uniqueness
Ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both cyano and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-24(29)21(16-26)15-22-17-28(14-6-13-25)27-23(22)20-11-9-19(10-12-20)18-7-4-3-5-8-18/h3-5,7-12,15,17H,2,6,14H2,1H3/b21-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOILQFZUFSDXMK-QNGOZBTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCC#N)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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